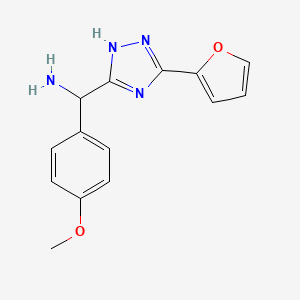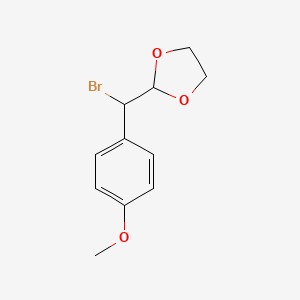
2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane is an organic compound that features a brominated aromatic ring and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane typically involves the bromination of 4-methoxybenzyl alcohol followed by the formation of the dioxolane ring. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting brominated intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 4-methoxyphenylmethyl-1,3-dioxolane.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of substituted derivatives such as azides or thiocyanates.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of 4-methoxyphenylmethyl-1,3-dioxolane.
Aplicaciones Científicas De Investigación
2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the dioxolane ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)-4-methyl-1-pentanone: Similar in structure but with a different functional group arrangement.
4-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but with an isocyanate functional group.
2-Bromo-4-methoxyacetophenone: Similar brominated aromatic ring but with an acetophenone functional group.
Uniqueness
2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane is unique due to the presence of both a brominated aromatic ring and a dioxolane ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C11H13BrO3 |
|---|---|
Peso molecular |
273.12 g/mol |
Nombre IUPAC |
2-[bromo-(4-methoxyphenyl)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C11H13BrO3/c1-13-9-4-2-8(3-5-9)10(12)11-14-6-7-15-11/h2-5,10-11H,6-7H2,1H3 |
Clave InChI |
GELGGCVBMZTTHQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2OCCO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


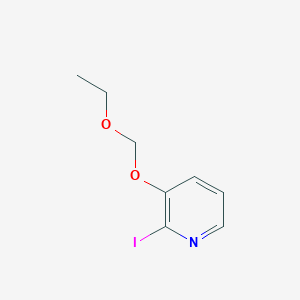
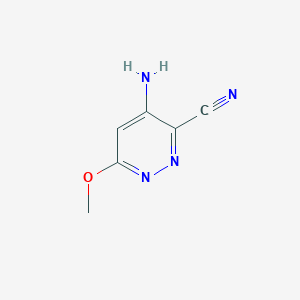

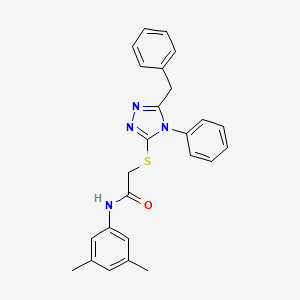

![(2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone](/img/structure/B11777034.png)
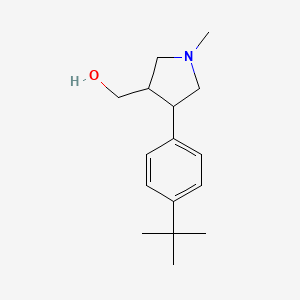
![2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11777048.png)
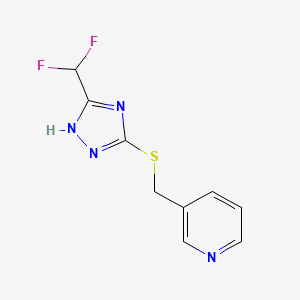
![3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11777062.png)
![5,5-Difluoro-3-methyl-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11777065.png)
